tert-Butyl (3-oxocyclopentyl)carbamate CAS number
tert-Butyl (3-oxocyclopentyl)carbamate CAS number
An In-Depth Technical Guide to tert-Butyl (3-oxocyclopentyl)carbamate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on tert-Butyl (3-oxocyclopentyl)carbamate. It delves into its chemical identity, synthesis, critical applications as a building block in medicinal chemistry, and essential safety protocols. The information presented herein is synthesized from established chemical literature and supplier technical data to ensure accuracy and practical utility.
Core Compound Identity and Properties
tert-Butyl (3-oxocyclopentyl)carbamate is a bifunctional organic molecule that has gained significant traction as a versatile building block in modern organic synthesis, particularly within pharmaceutical research. Its structure incorporates a cyclopentanone ring, which provides a rigid scaffold, a ketone functional group for further chemical elaboration, and a nitrogen atom protected by the tert-butyloxycarbonyl (Boc) group. This combination of features allows for controlled, sequential chemical modifications, making it a valuable intermediate.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number: 847416-99-3 [1][2][3][4].
Physicochemical Specifications
The fundamental properties of tert-Butyl (3-oxocyclopentyl)carbamate are summarized below, based on data from chemical suppliers and public databases.
| Property | Value | Source(s) |
| CAS Number | 847416-99-3 | [1][2][3][5] |
| IUPAC Name | tert-butyl N-(3-oxocyclopentyl)carbamate | [5] |
| Molecular Formula | C₁₀H₁₇NO₃ | [1][2][4][5] |
| Molecular Weight | 199.25 g/mol | [1][2][4][5] |
| Synonyms | 3-(Boc-Amino)Cyclopentanone, (3-Oxo-Cyclopentyl)-Carbamic Acid Tert-Butyl Ester | [1][3][5] |
| Typical Purity | ≥97% | [2][4] |
| Physical Form | Solid | [6] |
| Storage | Room Temperature | [2][4] |
Computed Molecular Descriptors
Computational properties provide insight into the molecule's behavior in various chemical and biological environments, which is particularly useful in drug design for predicting characteristics like membrane permeability and solubility.
| Descriptor | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | [2][5] |
| LogP (Octanol-Water Partition Coeff.) | 1.63 | [2] |
| Hydrogen Bond Donors | 1 | [2][7] |
| Hydrogen Bond Acceptors | 3 | [2][7] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Purification
The synthesis of tert-Butyl (3-oxocyclopentyl)carbamate typically involves the protection of a primary amine. The Boc protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its straightforward removal under moderately acidic conditions.
General Synthetic Pathway
The most common conceptual approach is the reaction of 3-aminocyclopentanone with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and highly efficient method for introducing a Boc group onto an amine. The excess diamine or the use of a non-nucleophilic base is often employed to neutralize the acidic byproduct.
Caption: General synthesis via Boc protection of an amine.
Validated Experimental Protocol: Ruthenium-Catalyzed Ring Opening
A specific synthesis has been reported involving an unexpected ruthenium-catalyzed ring-opening reaction of a 3-aza-2-oxabicyclic alkene with diethylamine.[8] This method highlights an alternative, albeit more complex, route to the target compound.
Step-by-Step Methodology:
-
Preparation: In a glove box, add 3-aza-2-oxabicyclic alkene I (91.1 mg, 0.462 mmol, 1.0 equiv.) to a small screw-cap vial containing a stir bar.
-
Catalyst Addition: Add the catalyst Cp*RuCl(COD) (17.5 mg, 0.046 mmol, 0.10 equiv.) to the same vial.
-
Reaction: Dissolve the reagents in diethylamine (1.8 ml). Seal the vial, remove it from the glove box, and heat to 313 K (40 °C) with continuous stirring for 42 hours.
-
Purification: Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes (1:9 to 1:1).
-
Crystallization: Further purify the product by static vacuum sublimation, gradually heating to 363 K, to yield clear, colorless crystals.[8]
The causality for using a ruthenium catalyst in this specific reaction lies in its ability to activate the bicyclic alkene for nucleophilic attack by the amine, leading to a ring-opening cascade that ultimately forms the cyclopentanone product.[8] The choice of diethylamine serves as both the solvent and a reactant in this transformation.
Caption: Workflow for synthesis and purification.[8]
Applications in Drug Discovery and Medicinal Chemistry
The utility of tert-Butyl (3-oxocyclopentyl)carbamate stems from its identity as a bifunctional building block. The ketone can undergo a variety of carbonyl chemistry reactions (e.g., reductive amination, Wittig reactions), while the Boc-protected amine can be deprotected to reveal a primary amine for nucleophilic attack, amidation, or other coupling reactions.
Core Scaffold for Protein Degraders
This compound is explicitly categorized as a "Protein Degrader Building Block".[4] This points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related degrader technologies. In this context, the cyclopentyl ring serves as a rigid and synthetically tractable linker or scaffold. It connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Conceptual role as a linker in PROTAC design.
Intermediate in Pharmaceutical Synthesis
The unique structure of this carbamate derivative makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, related structures have been investigated for the synthesis of drugs like Lacosamide, an anticonvulsant medication.[9] This highlights its relevance in constructing chiral centers and functionalized ring systems that are common in modern pharmaceuticals.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
Hazard Identification: According to the Globally Harmonized System (GHS) classifications, tert-Butyl (3-oxocyclopentyl)carbamate presents the following hazards[5]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Self-Validating Safety Protocol: A robust safety protocol involves a multi-layered approach:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to mitigate inhalation risks.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid generating dust. In case of contact with skin or eyes, flush immediately with copious amounts of water. Seek medical attention if irritation persists.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature, as recommended by suppliers.[2][4]
Conclusion
tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 847416-99-3) is a high-value chemical intermediate with significant applications in advanced organic synthesis and drug discovery. Its bifunctional nature, combining a reactive ketone and a protected amine on a rigid cyclopentane scaffold, makes it an exceptionally useful building block. Its role in the construction of protein degraders underscores its importance in developing next-generation therapeutics. Adherence to established synthetic protocols and rigorous safety measures will enable researchers to effectively and safely leverage the full potential of this versatile compound.
References
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American Elements. (n.d.). tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). tert-butyl 3-oxocyclopentylcarbamate. Retrieved from [Link]
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CP Lab Safety. (n.d.). tert-butyl N-(3-oxocyclopentyl)carbamate, min 97%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53427213, tert-Butyl (3-oxocyclopentyl)carbamate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23374584, tert-Butyl 3-oxocyclobutylcarbamate. Retrieved from [Link]
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MacInnis, T. D., & Le, D. N. (2017). tert-Butyl (3-oxocyclopentyl)carbamate. IUCrData, 2(10), x171445. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
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Tummatorn, J., et al. (2012). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central, PMC3405810. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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